molecular formula C16H24O2 B577915 Hexyl iso-eugenol CAS No. 10519-37-6

Hexyl iso-eugenol

Cat. No.: B577915
CAS No.: 10519-37-6
M. Wt: 248.366
InChI Key: ARZVOANSIGANES-UHFFFAOYSA-N
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Description

Hexyl iso-eugenol is an organic compound belonging to the class of phenylpropanoids. It is a derivative of eugenol, which is a major component of clove essential oil. This compound is known for its pleasant floral scent and is widely used in the fragrance industry. It is also utilized in various applications due to its antimicrobial and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyl iso-eugenol can be synthesized through the alkylation of iso-eugenol with hexyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol. The product is then purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the alkylation process, and advanced purification techniques such as chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Hexyl iso-eugenol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield this compound alcohol. Sodium borohydride is a typical reducing agent used in this reaction.

    Substitution: The methoxy group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydrobromic acid in acetic acid.

Major Products Formed:

Scientific Research Applications

Hexyl iso-eugenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of hexyl iso-eugenol involves its interaction with cellular membranes and enzymes. It exerts its antimicrobial effects by disrupting the integrity of microbial cell membranes, leading to cell lysis. Additionally, this compound can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain .

Comparison with Similar Compounds

Hexyl iso-eugenol is similar to other eugenol derivatives such as:

    Eugenol: The parent compound, known for its strong antimicrobial and antioxidant properties.

    Iso-eugenol: A structural isomer with similar applications in the fragrance industry.

    Methyl eugenol: Another derivative used in perfumery and as a flavoring agent.

Uniqueness of this compound: this compound stands out due to its longer alkyl chain, which imparts a unique floral scent and enhances its lipophilicity. This makes it particularly valuable in the formulation of long-lasting fragrances and in applications where enhanced membrane interaction is desired .

Properties

IUPAC Name

1-hexoxy-2-methoxy-4-[(E)-prop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2/c1-4-6-7-8-12-18-15-11-10-14(9-5-2)13-16(15)17-3/h5,9-11,13H,4,6-8,12H2,1-3H3/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZVOANSIGANES-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C=CC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCOC1=C(C=C(C=C1)/C=C/C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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